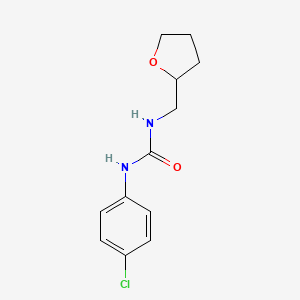
(4-Fluorophenyl)-(4-methylphenyl)iodanium;trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl)-(4-methylphenyl)iodanium;trifluoromethanesulfonate is a chemical compound with the molecular formula C13H8F5IO3SThis compound is used as an oxidizing agent in various chemical reactions and has applications in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)-(4-methylphenyl)iodanium;trifluoromethanesulfonate typically involves the reaction of iodobenzene derivatives with fluorobenzene in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)-(4-methylphenyl)iodanium;trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Substitution: It can participate in substitution reactions where the iodonium group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield substituted anilines, while reactions with alcohols can produce ethers .
Scientific Research Applications
(4-Fluorophenyl)-(4-methylphenyl)iodanium;trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various organic compounds.
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)-(4-methylphenyl)iodanium;trifluoromethanesulfonate involves the transfer of the iodonium group to a substrate, resulting in the formation of a new chemical bond. The molecular targets and pathways involved in this process depend on the specific reaction and the nature of the substrate .
Comparison with Similar Compounds
Similar Compounds
- Diphenyliodonium triflate
- Bis(4-bromophenyl)iodonium triflate
- Triphenylsulfonium triflate
- Diphenyliodonium hexafluorophosphate
Uniqueness
(4-Fluorophenyl)-(4-methylphenyl)iodanium;trifluoromethanesulfonate is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its fluorine and methyl groups provide unique electronic and steric properties that differentiate it from other iodonium compounds .
Properties
IUPAC Name |
(4-fluorophenyl)-(4-methylphenyl)iodanium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FI.CHF3O3S/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13;2-1(3,4)8(5,6)7/h2-9H,1H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWIPFSYRFLJGM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)F.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4IO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4-piperidinecarboxamide](/img/structure/B4992656.png)

![4-ethoxy-3-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4992669.png)
![(5E)-5-[[3-[3-(3,5-dimethylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4992674.png)


![N-[(4-fluorophenyl)methyl]-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4992710.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B4992714.png)
![1-(6-methyl-2-pyridinyl)-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4992721.png)
![6-(4-Fluorophenyl)-3-methyl-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B4992736.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4992750.png)
![N-(5-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4992752.png)
